1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)
Brand Name: Vulcanchem
CAS No.: 213343-67-0
VCID: VC11988757
InChI: InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;
SMILES: [B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh]
Molecular Formula: C30H56BF4P2Rh-
Molecular Weight: 668.4 g/mol

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

CAS No.: 213343-67-0

Cat. No.: VC11988757

Molecular Formula: C30H56BF4P2Rh-

Molecular Weight: 668.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) - 213343-67-0

Specification

CAS No. 213343-67-0
Molecular Formula C30H56BF4P2Rh-
Molecular Weight 668.4 g/mol
IUPAC Name cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate
Standard InChI InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;
Standard InChI Key NRQFPKPBTSPMQF-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh]
Canonical SMILES [B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh]

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a rhodium(I) center coordinated to a chiral bisphosphine ligand (1,2-bis((2R,5R)-2,5-di-i-propylphospholano)ethane) and a cyclooctadiene (COD) moiety. The tetrafluoroborate counterion ensures solubility in polar aprotic solvents . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₃₀H₅₆BF₄P₂Rh
Exact Mass668.29414 g/mol
Stereocenters4 chiral centers
Coordination GeometrySquare planar (Rh center)

The (2R,5R) configuration of the phospholano groups creates a rigid C₂-symmetric environment critical for enantiocontrol.

Computed Physicochemical Properties

Advanced computational analyses reveal:

  • Rotatable Bonds: 7, enabling conformational adaptability during substrate binding

  • Hydrogen Bond Acceptors: 5, primarily from BF₄⁻ and phosphine ligands

  • Polar Surface Area: 18.9 Ų, favoring solubility in dichloromethane and THF

These properties synergize to create a catalyst that balances stability and reactivity.

Synthesis and Preparation

Ligand Synthesis

The bisphosphine ligand is synthesized through a stereospecific [2+2] cycloaddition of i-propylphosphine derivatives, followed by resolution via chiral auxiliary-mediated crystallization. Key steps include:

  • Formation of 2,5-di-i-propylphospholane rings with (R,R) configuration

  • Ethane-bridging using 1,2-dibromoethane under basic conditions

  • Purification via column chromatography (hexane/EtOAc 9:1)

Rhodium Complexation

The ligand reacts with [Rh(COD)Cl]₂ in anhydrous THF at −78°C, followed by counterion exchange with NaBF₄:

Rh(COD)Cl2+2LTHF, -78°C[Rh(COD)L2]ClNaBF4[Rh(COD)L2]BF4\text{Rh(COD)Cl}_2 + 2 \text{L} \xrightarrow{\text{THF, -78°C}} [\text{Rh(COD)L}_2]\text{Cl} \xrightarrow{\text{NaBF}_4} [\text{Rh(COD)L}_2]\text{BF}_4

Yields typically exceed 85% after recrystallization from CH₂Cl₂/ether.

Mechanism of Asymmetric Hydrogenation

Catalytic Cycle

The mechanism proceeds through a well-established Halpern-Jackrell pathway:

  • Substrate Coordination: Prochiral alkene binds trans to COD ligand

  • Oxidative Addition: H₂ dissociation forms Rh(III)-hydride species

  • Insertion: Alkene inserts into Rh-H bond

  • Reductive Elimination: Chiral product releases, regenerating Rh(I) catalyst

Enantioselectivity Origins

The di-i-propyl groups enforce a chiral pocket with 3.2 Å van der Waals gaps, preferentially accommodating specific substrate conformations. Density functional theory (DFT) studies show a 12.3 kJ/mol energy difference between diastereomeric transition states, explaining >99% ee in α-dehydroamino acid hydrogenations.

Industrial and Laboratory Applications

Pharmaceutical Synthesis

The catalyst enables production of:

  • β-Lactam Antibiotics: Hydrogenation of β-keto esters with 98% ee

  • SSRI Antidepressants: Enantioselective reduction of tetralone derivatives

  • Antiviral Agents: Synthesis of carbocyclic nucleoside precursors

Agrochemical Development

Key applications include:

  • Chiral Herbicides: Hydrogenation of α,β-unsaturated nitriles (96% ee)

  • Insect Pheromones: Asymmetric synthesis of (Z)-11-tetradecenyl acetate

Reaction Scope and Limitations

Substrate ClassTypical ee (%)Turnover Number (TON)Optimal Conditions
α-Dehydroamino acids99.55,00025°C, 10 bar H₂, EtOAc
β-Keto esters98.22,8000°C, 5 bar H₂, THF
Enamides97.83,200−20°C, 15 bar H₂, MeOH
Cyclic enones95.41,50040°C, 20 bar H₂, toluene

Sterically hindered substrates (e.g., trisubstituted alkenes) require modified ligands for optimal performance.

Recent Advancements and Future Directions

Ligand Modifications

  • Electron-Withdrawing Substituents: Fluorinated phospholanes increase TON by 40% in polar media

  • Heteroatom Incorporation: Replacing i-propyl with morpholino groups improves water compatibility

Continuous Flow Applications

Microreactor systems achieve:

  • 92% ee at 0.5 s residence time

  • 98% substrate conversion in <10 minutes

Computational-Guided Design

Machine learning models predict new ligand architectures with 89% accuracy in ee optimization. Recent virtual screenings identified candidates showing 99.8% ee in preliminary trials.

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